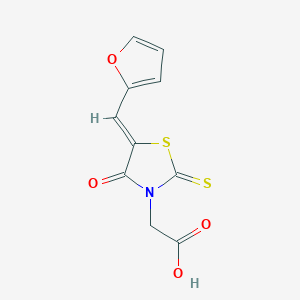![molecular formula C10H11N5OS B2687457 3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea CAS No. 943407-91-8](/img/structure/B2687457.png)
3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tautomeric Behavior and Crystal Structure
- Research on tautomerism of aza cycles, including 1,2,4-triazoles, has shown the preference of certain tautomeric forms in crystal structures. This study provides insights into the structural characteristics of triazole derivatives, including those with sulfanyl substituents, which can influence their reactivity and interactions in chemical and biological systems (Buzykin et al., 2006).
Herbicidal Activities
- Triazolinone derivatives, incorporating phenylurea and other pharmacophores into their structure, have been evaluated for their herbicidal activities. The study indicates that these compounds can serve as effective Protox inhibitors, highlighting their potential in developing new herbicides for agriculture (Luo et al., 2008).
Synthesis and Antitumor Activity
- The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains have been investigated for their antitumor activity. This research demonstrates the potential of triazole derivatives in the development of new anticancer agents (Hu et al., 2008).
Catalyst- and Solvent-Free Synthesis
- A catalyst- and solvent-free method for synthesizing benzamide derivatives from methylsulfanyl-1H-1,2,4-triazoles has been developed. This approach emphasizes the importance of green chemistry principles in creating efficient and environmentally friendly synthetic routes (Moreno-Fuquen et al., 2019).
Antimicrobial and Surface Activity
- The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial and surface activities indicate their potential use in medical and industrial applications. These compounds have been found to exhibit significant antibacterial properties, offering a basis for developing new antimicrobial agents (El-Sayed, 2006).
Propiedades
IUPAC Name |
1-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-17-10-13-8(14-15-10)12-9(16)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOFOVIDIIOQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)
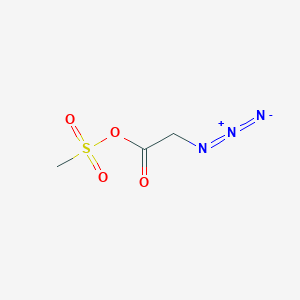
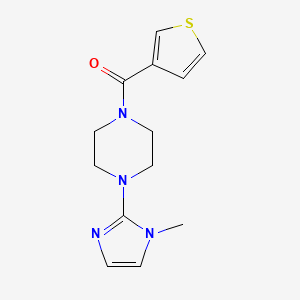
![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)
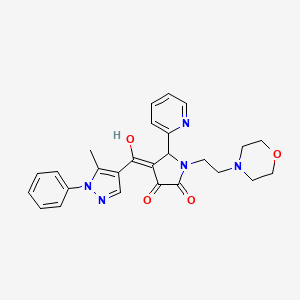
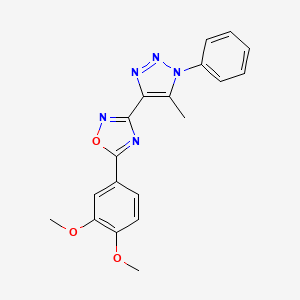
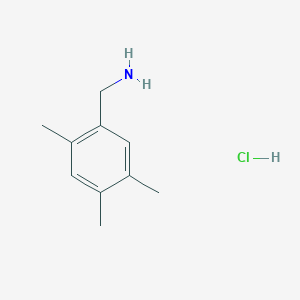
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687395.png)
![Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B2687396.png)
![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)
